4-Bromo-2-cyano-5-formylbenzoic acid
Description
Structural Characteristics and Identification
The molecular architecture of 4-bromo-2-cyano-5-formylbenzoic acid features a benzene ring substituted at positions 2 (cyano), 4 (bromo), and 5 (formyl), with a carboxylic acid group at position 1. Key structural and spectroscopic characteristics include:
The compound’s planar aromatic system and electron-withdrawing groups create distinct electronic effects, influencing its reactivity in substitution and coupling reactions. X-ray crystallography and computational modeling confirm the ortho-directing effects of the bromine and cyano groups, which stabilize intermediates during synthetic transformations .
Historical Context in Halogenated Benzoic Acid Research
The development of this compound is rooted in advancements in halogenated benzoic acid chemistry. Early synthetic routes relied on bromination of pre-functionalized phthalides or toluenes, often requiring toxic solvents like carbon tetrachloride . The Hunsdiecker reaction, a classical decarboxylative halogenation method, initially provided limited access to such compounds due to regioselectivity challenges .
A paradigm shift occurred with the adoption of flow photochemical bromination in the 2010s, which enabled precise control over reaction parameters and improved yields . For example, continuous flow-flash chemistry using microreactors allowed Br/Li exchange reactions at −50°C, followed by formylation with dimethylformamide (DMF), achieving gram-scale synthesis without column chromatography . These innovations addressed historical limitations in scalability and functional group compatibility, paving the way for broader applications .
Significance in Contemporary Organic Chemistry
This compound serves as a linchpin in modern synthesis due to its multifunctional reactivity:
- Cross-Coupling Reactions : The bromine atom participates in Suzuki-Miyaura couplings with boronic acids, enabling aryl-aryl bond formation. For instance, it has been used to synthesize biphenyl derivatives for liquid crystal materials .
- Nucleophilic Substitution : The cyano group facilitates displacement reactions with amines or thiols, yielding imidazole or thiazole heterocycles .
- Condensation Reactions : The formyl group engages in Knoevenagel or Aldol condensations, forming α,β-unsaturated carbonyl compounds for drug discovery .
In pharmaceuticals, this compound is a precursor to kinase inhibitors and antiviral agents, where its electron-deficient aromatic system enhances target binding . In materials science, its derivatives are employed in organic semiconductors and metal-organic frameworks (MOFs) due to their planar geometry and π-conjugation .
Research Landscape and Knowledge Gaps
Recent studies have focused on optimizing synthetic protocols and expanding applications:
- Synthetic Innovations : Flow chemistry techniques now achieve 90% yields in bromodecarboxylation reactions, surpassing traditional batch methods . Microwave-assisted formylation has reduced reaction times from hours to minutes .
- Emerging Applications : The compound’s nitro derivatives show promise in photoactive materials, while its metal complexes exhibit catalytic activity in C–H functionalization .
However, critical gaps remain:
- Stability Studies : Degradation pathways under thermal or photolytic conditions are poorly characterized.
- Environmental Impact : Solvent-intensive synthesis methods necessitate greener alternatives, such as water-based systems or biocatalysis.
- Scalability : Industrial-scale production (>1 kg) remains challenging due to the need for cryogenic conditions in flow reactors .
Future research should prioritize computational modeling to predict reactivity and degradation, alongside exploring electrochemical synthesis to enhance sustainability.
Properties
IUPAC Name |
4-bromo-2-cyano-5-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-5(3-11)7(9(13)14)1-6(8)4-12/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZIVHKSZACWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanation via Halogen Exchange and Nucleophilic Substitution
A common approach starts from a halogenated benzoic acid methyl ester precursor (e.g., 2-amino-4-bromo-5-fluorobenzoic acid methyl ester), which undergoes diazotization followed by halogen exchange and cyanation.
Step 1: Diazotization and Iodination
The amino group is converted to an iodine substituent by reaction with sodium nitrite and potassium iodide in acidic medium at low temperatures (0–5 °C), yielding 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester.
Step 2: Cyanation
The iodide is substituted by a cyano group using cuprous cyanide in polar aprotic solvents such as N-methylpyrrolidone or N,N-dimethylformamide under nitrogen atmosphere at 60–80 °C for 5–10 hours.
Step 3: Hydrolysis
The methyl ester is hydrolyzed to the corresponding carboxylic acid if needed.
This method achieves high yields (approximately 88–91%) of the cyano-substituted intermediate with good purity.
Bromination
Selective bromination at position 4 can be achieved by controlled electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) with catalysts such as iron or aluminum chloride. Flow photochemical bromination of toluene derivatives has also been developed to improve regioselectivity and reduce hazardous solvent use.
Flow Photochemical Bromination
This method uses continuous flow reactors to precisely control reaction time and temperature, enabling regioselective bromination ortho to the formyl group. It minimizes toxic solvents and improves scalability.
Formylation
The formyl group is introduced typically via formylation of an aryllithium intermediate generated by halogen-lithium exchange.
Continuous Flow-Flash Chemistry
A state-of-the-art approach involves treating 2-bromo-5-cyanobenzoate esters with butyllithium at −50 °C in flow microreactors, followed by immediate quenching with dimethylformamide (DMF) to install the formyl group. This reaction occurs within 0.1 seconds, which is difficult to replicate in batch processes.
This method allows efficient scale-up, producing over 200 grams of the formylated product within hours without chromatographic purification.
Summary Table of Key Preparation Steps and Conditions
| Step | Starting Material / Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotization & Iodination | 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | NaNO₂, KI, H₂SO₄, 0–5 °C, 1–5 h | ~72–87 | Low temperature controls regioselectivity |
| Cyanation | 4-Bromo-5-fluoro-2-iodobenzoic acid methyl ester | CuCN, NMP or DMF, 60–80 °C, 5–10 h | 88–91 | Nitrogen atmosphere prevents oxidation |
| Bromination | Cyano-substituted benzoic acid derivative | Br₂ or NBS, Fe/AlCl₃ catalyst, flow photochemistry | Variable | Flow method improves regioselectivity and safety |
| Formylation | 2-Bromo-5-cyanobenzoate ester | BuLi, −50 °C, DMF, flow microreactor | High | Flash chemistry enables rapid and scalable reaction |
| Hydrolysis (if ester used) | Methyl ester intermediate | Acid/base hydrolysis | High | Converts ester to carboxylic acid |
Research Findings and Advantages of Modern Methods
Continuous Flow-Flash Chemistry enables rapid, controlled lithiation and formylation, overcoming limitations of batch reactions such as decomposition or low selectivity.
Flow Photochemical Bromination allows regioselective bromination with reduced environmental impact by avoiding toxic solvents and improving reaction control.
The combined use of diazotization, halogen exchange, and cyanation provides a robust route to introduce the cyano group with excellent yield and purity.
These methods collectively provide scalable, reproducible, and efficient preparation routes for 4-bromo-2-cyano-5-formylbenzoic acid, suitable for industrial and research applications.
Analytical Characterization Techniques
NMR Spectroscopy (¹H and ¹³C) confirms substitution patterns; the formyl proton appears near δ 10.0 ppm.
Infrared Spectroscopy (IR) identifies characteristic cyano stretching (~2240 cm⁻¹) and carbonyl absorptions (~1700 cm⁻¹).
Mass Spectrometry (MS) validates molecular weight and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) assesses purity and monitors reaction progress.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyano-5-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 4-Bromo-2-cyano-5-carboxybenzoic acid.
Reduction Reactions: The major product is 4-Bromo-2-cyano-5-hydroxymethylbenzoic acid.
Scientific Research Applications
4-Bromo-2-cyano-5-formylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-5-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyano group may also participate in interactions with biological molecules, contributing to its overall biological effects .
Comparison with Similar Compounds
- 2-Cyano-5-formylbenzoic acid
- 4-Bromo-2-cyano-5-carboxybenzoic acid
- 4-Bromo-2-cyano-5-hydroxymethylbenzoic acid
Comparison: 4-Bromo-2-cyano-5-formylbenzoic acid is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and potential biological activities. Compared to its analogs, this compound offers a balance of reactivity and stability, making it valuable in various research applications.
Biological Activity
4-Bromo-2-cyano-5-formylbenzoic acid (CAS No. 1806062-28-1) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 229.04 g/mol. Its structure includes:
- A bromine atom
- A cyano group (-C≡N)
- A formyl group (-CHO)
- A carboxylic acid functional group (-COOH)
These functional groups contribute to the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The cyano group may interact with enzyme active sites, potentially inhibiting or modulating specific biological pathways. This interaction can affect metabolic processes, leading to therapeutic effects.
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may inhibit their activity.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that this compound may also have potential as an antibacterial agent.
Antimicrobial Activity
The compound has shown promise in antimicrobial studies, particularly against Gram-positive and Gram-negative bacteria. Derivatives of this compound are being explored for their antibacterial efficacy, which could lead to the development of new antibacterial agents .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of this compound compared to structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Functional Groups |
|---|---|---|---|
| This compound | Potential | Promising | Br, -C≡N, -CHO |
| 2-Cyano-5-formylbenzoic acid | Established | Moderate | -C≡N, -CHO |
| 4-Bromo-2-cyano-5-carboxybenzoic acid | Moderate | Limited | Br, -C≡N, -COOH |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with related compounds:
- Antitumor Activity : A study involving derivatives of benzoic acids demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzoic acid structure can enhance anticancer activity.
- Antibacterial Evaluation : Research on derivatives of 4-formylbenzoic acid indicated strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, supporting further investigation into the antibacterial potential of this compound .
- Enzymatic Studies : The use of similar compounds as molecular probes has provided insights into enzyme reactivity and modulation, particularly in pathways involving transketolase. This suggests potential applications in metabolic engineering and drug design .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 4-bromo-2-cyano-5-formylbenzoic acid, and how do substituents influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via multi-step pathways, leveraging intermediates like isobenzofuran-1(3H)-ones. Bromo and cyano groups are introduced using regioselective electrophilic substitution or palladium-catalyzed cross-coupling. For example, bromination of pre-functionalized benzoic acid derivatives under controlled conditions (e.g., flow chemistry) improves yield and reduces toxic solvent use . The formyl group can be introduced via Vilsmeier-Haack formylation. Characterization via NMR (to confirm substituent positions) and mass spectrometry (to verify molecular weight) is critical .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should focus on the reactivity of the formyl and cyano groups. Accelerated degradation tests (e.g., exposure to light, humidity, or elevated temperatures) paired with HPLC or TLC monitoring can identify decomposition products. For instance, analogs like 4-bromo-2-fluorobenzoic acid degrade under prolonged light exposure, suggesting similar sensitivity in the target compound . Store the compound at 0–6°C in inert atmospheres to mitigate hydrolysis or oxidation .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve substituent positions (e.g., bromo at C4, cyano at C2) and confirm aromatic proton coupling patterns.
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C9H4BrNO3) and isotopic patterns for bromine .
Advanced Research Questions
Q. How do electronic effects of the bromo, cyano, and formyl groups influence regioselectivity in further functionalization?
- Methodological Answer : The bromo group (meta-directing) and cyano group (strongly meta-directing) compete in electrophilic substitution, often leading to mixed products. Computational modeling (DFT calculations) can predict reactive sites. For example, in analogs like 2-(4-bromobenzoyl)benzoic acid, bromo substituents favor cross-coupling at specific positions . Optimize reaction conditions (e.g., temperature, catalyst loading) to suppress side reactions.
Q. What strategies mitigate competing side reactions during nucleophilic additions to the formyl group?
- Methodological Answer : Protect the formyl group as an acetal or oxime before introducing nucleophiles. For instance, in 4-formylbenzoic acid derivatives, acetal protection prevents unwanted aldol condensation . Alternatively, use sterically hindered bases (e.g., DABCO) to minimize side reactions. Post-functionalization deprotection with mild acids (e.g., citric acid) preserves the core structure .
Q. Can computational models predict the compound’s reactivity in catalytic C–C bond formation?
- Methodological Answer : Yes. Molecular docking or DFT studies can simulate interactions with catalysts (e.g., Pd for Suzuki coupling). Models like Template_relevance (used for 2-(4-bromobenzoyl)benzoic acid) evaluate feasible synthetic routes by analyzing bond dissociation energies and transition states . Pair computational predictions with experimental validation to optimize yields.
Q. How does the compound interact with biological targets, and what assays are suitable for preliminary screening?
- Methodological Answer : The formyl and cyano groups may bind enzymes or receptors via hydrogen bonding or π-π stacking. Use fluorescence polarization assays to study protein binding or enzyme inhibition (e.g., analogs like 2-amino-4-bromo-3,5-difluorobenzoic acid show activity in kinase assays) . For cytotoxicity, employ MTT assays on cell lines, noting brominated aromatics’ potential DNA intercalation effects .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility data for similar brominated benzoic acids?
- Methodological Answer : Solubility varies with crystallinity and counterion formation. For example, 4-bromo-2-fluorobenzoic acid is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) . Use dynamic light scattering (DLS) to assess aggregation. If literature data conflicts, replicate experiments under standardized conditions (e.g., 25°C, 0.1 M PBS) and report solvent purity .
Q. Why do synthetic yields vary widely in published protocols for analogous compounds?
- Methodological Answer : Variations arise from differences in starting material purity, catalyst batches, or reaction scaling. For instance, flow chemistry (used in x-bromo-2-formylbenzoic acid synthesis) improves reproducibility by standardizing residence time and mixing . Document all parameters (e.g., stirring rate, inert gas flow) and use design-of-experiments (DoE) approaches to identify critical factors.
Key Data from Reliable Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
